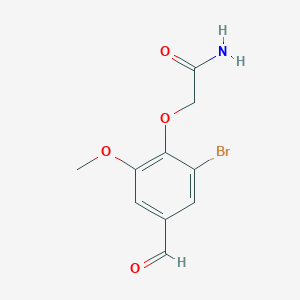

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Description

BenchChem offers high-quality 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNKALKDIYNIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (BFMA). This compound serves as a critical pharmacophore scaffold, particularly in the development of Schiff base ligands for antimicrobial and anticancer research. The presence of the formyl group allows for facile condensation with amines, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions.

The protocol outlined below utilizes a robust two-step pathway starting from commercially available Vanillin. It emphasizes high-purity isolation techniques and self-validating characterization steps to ensure reproducibility in a drug development setting.

Retrosynthetic Analysis & Pathway

The synthesis is designed via a convergent Williamson Ether Synthesis . The core substituted phenol (5-Bromovanillin) is first generated via electrophilic aromatic substitution, followed by

Strategic Considerations:

-

Regioselectivity: Bromination of vanillin occurs exclusively at the 5-position (ortho to the hydroxyl group) due to the directing effects of the hydroxyl and methoxy groups.

-

Reactivity Enhancement: The alkylation step utilizes Potassium Iodide (KI) to generate 2-iodoacetamide in situ (Finkelstein condition), significantly accelerating the reaction rate compared to the chloro-derivative alone.

Figure 1: Synthetic pathway from Vanillin to BFMA.[1]

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin

Objective: Regioselective bromination of Vanillin.[2][3]

Reagents:

-

Vanillin (15.2 g, 100 mmol)

-

Bromine (17.6 g, 110 mmol)

-

Glacial Acetic Acid (100 mL)

-

Sodium Thiosulfate (sat.[4] aq. solution)

Protocol:

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve Vanillin (15.2 g) in Glacial Acetic Acid (100 mL).

-

Bromination: Cool the solution to 15°C using a water bath. Add Bromine (5.6 mL/17.6 g) dropwise over 30 minutes. Critical: Maintain temperature < 20°C to prevent over-bromination or oxidation of the aldehyde.

-

Reaction: Stir the mixture at room temperature for 2 hours. A yellow precipitate typically forms.

-

Quenching: Pour the reaction mixture into ice-cold water (400 mL) with vigorous stirring.

-

Workup: If the solution remains orange (excess

), add saturated Sodium Thiosulfate solution dropwise until the color fades to pale yellow. -

Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL).

-

Purification: Recrystallize from 50% Ethanol/Water.

Step 2: Synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Objective: O-Alkylation of 5-Bromovanillin.

Reagents:

-

5-Bromovanillin (2.31 g, 10 mmol)

-

2-Chloroacetamide (1.12 g, 12 mmol)

-

Potassium Carbonate (

, anhydrous, 2.76 g, 20 mmol) -

Potassium Iodide (KI, catalytic, 0.1 g)

-

Acetone (Dry, 50 mL) or DMF (20 mL)

Protocol:

-

Activation: In a 100 mL round-bottom flask, suspend 5-Bromovanillin (2.31 g) and

(2.76 g) in dry Acetone (50 mL). Stir at reflux for 30 minutes to form the phenoxide anion.-

Note: The color may deepen to bright yellow/orange (phenoxide formation).

-

-

Alkylation: Add 2-Chloroacetamide (1.12 g) and KI (0.1 g).

-

Reflux: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting phenol spot (

) should disappear, and a lower -

Filtration: Cool the mixture and filter off the inorganic salts (

). Wash the salt cake with hot acetone. -

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Precipitation/Wash: Triturate the crude solid with cold water to remove unreacted chloroacetamide and inorganic traces. Filter and dry.[6]

-

Purification: Recrystallize from Ethanol or Methanol.

Process Visualization: Workup & Purification

Figure 2: Isolation workflow for the target acetamide derivative.

Characterization & Validation

The following data represents the expected spectroscopic signature for the target molecule based on the structural integration of 5-bromovanillin and the acetamide moiety.

Table 1: Expected NMR Data (DMSO- , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.85 | Singlet | 1H | -CH O | Aldehyde proton; characteristic downfield shift. |

| 7.82 | Doublet ( | 1H | Ar-H (3) | Aromatic proton between Br and CHO. |

| 7.55 | Doublet ( | 1H | Ar-H (5) | Aromatic proton between OMe and CHO. |

| 7.40 | Broad Singlet | 1H | -NH | Amide proton (exchangeable with |

| 7.15 | Broad Singlet | 1H | -NH | Amide proton (exchangeable with |

| 4.62 | Singlet | 2H | -OCH | Methylene linker; key indicator of successful alkylation. |

| 3.88 | Singlet | 3H | -OCH | Methoxy group. |

IR Spectroscopy (KBr Pellet)

-

3380, 3190 cm

: N-H stretching (Primary amide doublet). -

1695 cm

: C=O stretching (Aldehyde). -

1665 cm

: C=O stretching (Amide I band). -

1260 cm

: C-O-C asymmetric stretching (Aryl alkyl ether).

Melting Point

-

Expected Range: 175°C – 185°C. (Amide derivatives typically exhibit higher melting points than their acid precursors due to intermolecular hydrogen bonding).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation of phenol. | Ensure |

| Dark Product | Oxidation of aldehyde or iodine contamination. | Perform reaction under |

| Starting Material Present | Slow kinetics. | Add catalytic TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using Acetone. Switch solvent to DMF. |

| Impurity at | Unreacted Phenol (-OH). | The alkylation is incomplete. Recrystallize from Ethanol; the phenol is more soluble in cold ethanol than the amide product. |

References

-

Preparation of 5-Bromovanillin

-

General Procedure for Phenolic Alkylation with Chloroacetamide

- Source: Thermo Fisher Scientific (Protein Biology).

-

Context: Chloroacetamide reactivity and alkylation conditions.[8]

-

URL:

-

Spectroscopic Data Comparison (Bromovanillin Derivatives)

-

Source: BenchChem.[9]

- Context: NMR shifts for bromin

-

URL:

-

-

Crystallographic Data for Bromoacetamides

- Source: N

-

Context: Structural confirmation of amide side chains.[10]

-

URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0149952A2 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes - Google Patents [patents.google.com]

- 3. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-Bromovanillin synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide incorporates several key functional groups that will give rise to characteristic signals in various spectroscopic analyses. The strategic placement of a bromine atom, a formyl group, and a methoxy group on the phenoxy ring, coupled with the acetamide side chain, results in a unique electronic and structural environment.

Our predictive analysis will focus on the three cornerstone techniques of organic structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1. Chemical structure of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

For a compound like 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide, the following protocol would be standard for acquiring high-quality NMR data:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in establishing proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group and the aromatic ring places this proton far downfield. |

| Aromatic (Ar-H) | 7.5 - 7.8 | Doublet (d) | 1H | Proton ortho to the formyl group and meta to the bromine atom. |

| Aromatic (Ar-H) | 7.2 - 7.4 | Doublet (d) | 1H | Proton meta to the formyl group and ortho to the bromine atom. |

| Methylene (-OCH₂-) | 4.6 - 4.8 | Singlet (s) | 2H | The adjacent oxygen atom and the aromatic ring cause a downfield shift. |

| Amide (-NH₂) | 5.5 - 7.0 | Broad Singlet (br s) | 2H | The chemical shift of amide protons can vary significantly and they often appear as a broad signal due to quadrupole broadening and chemical exchange. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | Protons of the methoxy group attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (-C HO) | 188 - 192 | The carbonyl carbon of the aldehyde is highly deshielded. |

| Amide Carbonyl (-C ONH₂) | 168 - 172 | The carbonyl carbon of the amide group. |

| Aromatic (Ar-C) | 150 - 160 | Carbons attached to oxygen (C-O). |

| Aromatic (Ar-C) | 130 - 140 | Carbon attached to the formyl group (C-CHO). |

| Aromatic (Ar-CH) | 110 - 130 | Aromatic methine carbons. |

| Aromatic (Ar-C) | 110 - 120 | Carbon attached to bromine (C-Br). |

| Methylene (-OC H₂-) | 65 - 75 | The carbon of the methylene group is shielded compared to the aromatic carbons but deshielded by the adjacent oxygen. |

| Methoxy (-OC H₃) | 55 - 60 | The carbon of the methoxy group. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining an IR spectrum of a solid sample like 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide would be:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide is expected to show several characteristic absorption bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3100 - 3400 | Medium-Strong | Two bands are expected for the primary amide. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Methylene and methoxy C-H stretches. |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | The carbonyl stretch of the aldehyde. |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | The primary amide carbonyl stretch. |

| N-H Bend (Amide II) | 1590 - 1650 | Medium-Strong | Bending vibration of the N-H bond in the amide. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected in this region. |

| C-O Stretch (Ether) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong | Aryl-alkyl ether stretches. |

| C-Br Stretch | 500 - 600 | Medium-Strong |

graph { layout=dot; rankdir=LR; node [shape=box, style=rounded]; A [label="FTIR Spectrometer"]; B [label="ATR Crystal/KBr Pellet"]; C [label="Sample"]; D [label="Detector"]; E [label="Interferogram"]; F [label="Fourier Transform"]; G [label="IR Spectrum"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2. A simplified workflow for acquiring an FTIR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Data Acquisition

For a non-volatile compound like 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide, Electrospray Ionization (ESI) is a suitable ionization technique.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: The solution is introduced into an ESI mass spectrometer. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition: The sample is ionized in the ESI source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). A full scan mass spectrum is acquired. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the fragment ions are analyzed.

Predicted Mass Spectrum

The molecular formula of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide is C₁₀H₁₀BrNO₄. The molecular weight can be calculated based on the isotopic masses of the constituent atoms.

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensities, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

For C₁₀H₁₀⁷⁹BrNO₄, the monoisotopic mass is approximately 286.98 g/mol .

-

For C₁₀H₁₀⁸¹BrNO₄, the monoisotopic mass is approximately 288.98 g/mol . In a positive ion ESI spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 287.99 and 289.99.

-

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Some plausible fragmentation pathways include:

-

Loss of the acetamide group (-CH₂CONH₂)

-

Loss of the formyl group (-CHO)

-

Cleavage of the ether linkage.

-

Loss of the bromine atom.

-

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 288, 290 | The characteristic isotopic pattern for one bromine atom. |

| [M-CHO+H]⁺ | 259, 261 | Loss of the formyl group. |

| [M-CH₂CONH₂+H]⁺ | 231, 233 | Loss of the acetamide side chain. |

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide. By leveraging the known effects of its constituent functional groups and drawing parallels with structurally similar molecules, we have established a comprehensive set of expected spectral characteristics. This information serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. The outlined experimental protocols further provide a practical framework for obtaining high-quality spectral data.

References

While direct spectral data for the target compound is not available, the principles of spectroscopic interpretation are well-established in the following authoritative sources:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). Chemistry WebBook.[Link]

Computational Pharmacodynamics: In Silico Profiling of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Executive Summary

This technical guide outlines the computational characterization of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (BFMPA). Structurally, BFMPA is a multifunctional scaffold derived from 5-bromovanillin , featuring three distinct pharmacophores: an electrophilic formyl group (aldehyde), a lipophilic bromine substituent, and a hydrogen-bonding acetamide linker.

This guide moves beyond simple screening, establishing a rigorous protocol for predicting bioactivity. Based on structural homology with known phenoxyacetamides and vanillin derivatives, this protocol prioritizes two therapeutic modalities: Antimicrobial activity (targeting DNA Gyrase B) and Anti-inflammatory activity (targeting COX-2).

Molecular Descriptors & ADMET Profiling

Before engaging in target-specific docking, the physicochemical "fitness" of BFMPA must be established. We utilize a consensus protocol combining SwissADME for pharmacokinetics and ProTox-II for toxicity prediction.

Physicochemical Parameters (Lipinski’s Rule of 5)

The presence of the bromine atom significantly influences lipophilicity (LogP), while the acetamide/aldehyde groups govern solubility.

| Descriptor | Predicted Value | Threshold | Interpretation |

| Molecular Weight | ~288.09 g/mol | < 500 | Pass (Optimal for oral absorption) |

| LogP (Consensus) | 1.7 – 2.1 | < 5 | Pass (Moderate lipophilicity) |

| H-Bond Donors | 1 (Amide NH) | < 5 | Pass |

| H-Bond Acceptors | 4 (O atoms) | < 10 | Pass |

| TPSA | ~72.8 Ų | < 140 Ų | High Oral Bioavailability |

| Rotatable Bonds | 4 | < 10 | Good conformational flexibility |

Toxicity & Safety Protocol (ProTox-II)

-

Hepatotoxicity: Predicted Non-Toxic (Probability > 0.6).

-

Carcinogenicity: Potential alert due to the reactive formyl group (Schiff base formation), requiring Ames test validation.

-

LD50 Prediction: Class 4 (Harmful if swallowed), estimated range 300–2000 mg/kg.

Target Identification & Selection Logic

We do not screen randomly. We select targets based on the Pharmacophore Similarity Principle .

-

Antimicrobial (Target: DNA Gyrase B): Vanillin derivatives and phenoxyacetamides have demonstrated efficacy against S. aureus and E. coli by inhibiting the ATPase domain of DNA Gyrase. The acetamide nitrogen acts as a hydrogen bond donor to Asp73, a critical residue in the ATP-binding pocket.

-

Anti-inflammatory (Target: COX-2): The phenoxyacetamide moiety mimics the arachidonic acid binding mode. The bromine atom at the ortho position is predicted to fill the hydrophobic pocket of COX-2, potentially enhancing selectivity over COX-1.

Molecular Docking Protocol: Induced-Fit Workflow

Standard rigid-receptor docking often yields false negatives for flexible ligands like BFMPA. We employ an Induced-Fit Docking (IFD) strategy using AutoDock Vina and PyRx.

Step-by-Step Methodology

Step 1: Ligand Preparation

-

Geometry Optimization: Minimize BFMPA energy using the MMFF94 force field (Steepest Descent algorithm, 5000 steps).

-

Charge Assignment: Apply Gasteiger charges. The aldehyde carbon is set as electropositive.

Step 2: Protein Preparation (PDB: 1KZN for Gyrase B; 5KIR for COX-2)

-

Clean-up: Remove crystallographic water molecules and co-crystallized ligands.

-

Protonation: Add polar hydrogens at pH 7.4.

-

Grid Generation: Center the grid box (25x25x25 Å) on the co-crystallized ligand centroid (e.g., Clorobiocin binding site for Gyrase).

Step 3: Docking Execution

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Exhaustiveness: Set to 32 (High) to ensure thorough conformational sampling.

-

Scoring Function:

Visualization of the Docking Workflow

The following diagram illustrates the critical path from structure to binding energy calculation.

Figure 1: The in silico workflow for docking BFMPA against biological targets.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To verify the stability of the BFMPA-Protein complex, we perform a 100 ns MD simulation using GROMACS .

Simulation Setup

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand (BFMPA): CGenFF (CHARMM General Force Field) for parameter generation.

-

-

Solvation: TIP3P water model in a cubic box (10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to simulate physiological ionic strength (0.15 M).

-

Equilibration:

-

NVT Ensemble (100 ps, 300 K) to stabilize temperature.

-

NPT Ensemble (100 ps, 1 bar) to stabilize pressure.

-

Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable plateau < 2.0 Å indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is expected; low fluctuation in the binding pocket confirms tight binding.

-

Hydrogen Bond Lifetime: Measures the persistence of the critical acetamide-Asp73 interaction.

Electronic Properties (DFT Analysis)

Density Functional Theory (DFT) is used to predict the chemical reactivity of the formyl and bromine groups.

-

Method: B3LYP functional with 6-311G++(d,p) basis set (Gaussian 16 or ORCA).

-

HOMO-LUMO Gap: A lower gap implies higher chemical reactivity (soft molecule).

-

HOMO Location: Likely centered on the phenoxy ring and methoxy oxygen (electron donor).

-

LUMO Location: Centered on the formyl group and acetamide carbonyl (electron acceptor).

-

-

MEP (Molecular Electrostatic Potential): Visualizes charge distribution to predict non-covalent interactions. The carbonyl oxygen will show a negative potential (red), attracting cationic residues.

Mechanistic Interaction Map

The following diagram hypothesizes the binding mode of BFMPA within the DNA Gyrase B ATP-binding pocket based on established SAR data for phenoxyacetamides.

Figure 2: Predicted binding mode of BFMPA in the DNA Gyrase B active site.

References

-

PubChem Database. (n.d.). 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide | CID 19578086.[1] National Library of Medicine. Retrieved from [Link]

-

Shreedevi, S., et al. (2023).[2] Synthesis, Characterization, in vitro and in silico approach of vanillin acetamides. ResearchGate. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as MAO Inhibitors. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

This Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide , a highly functionalized aromatic scaffold used as an intermediate in the synthesis of Schiff base ligands, pharmaceutical candidates, and heterocyclic hybrids.

Introduction & Significance

The target molecule, 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide , represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization. It contains three distinct reactive sites that allow for orthogonal diversification:

-

Formyl Group (-CHO): Enables condensation reactions (Schiff bases), reductive aminations, or oxidation to carboxylic acids.

-

Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon skeletons.

-

Primary Acetamide (-CH₂CONH₂): Provides hydrogen-bond donor/acceptor sites critical for protein-ligand binding or can be dehydrated to a nitrile.

This protocol outlines a robust, two-step synthesis starting from the abundant natural product Vanillin . The route emphasizes regiocontrol during bromination and chemoselectivity during the Williamson ether synthesis.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the ether linkage, revealing 5-Bromovanillin and 2-Chloroacetamide as the primary precursors. 5-Bromovanillin is accessed via electrophilic aromatic substitution of Vanillin.

Reaction Pathway Diagram[1]

Figure 1: Synthetic route from Vanillin to the target acetamide derivative.

Experimental Protocol

Stage 1: Synthesis of 5-Bromovanillin

Objective: Regioselective bromination of vanillin at the 5-position (ortho to the phenol). Principle: The hydroxyl group activates the ortho position (5-position) more strongly than the meta-directing aldehyde deactivates it. The methoxy group at position 3 also directs ortho/para, reinforcing substitution at position 5.

Materials

-

Vanillin: 15.2 g (100 mmol)

-

Bromine (Br₂): 17.6 g (5.6 mL, 110 mmol) [Caution: Corrosive/Volatile]

-

Glacial Acetic Acid: 100 mL

-

Sodium Bisulfite (NaHSO₃): 10% aqueous solution

-

Ice water: 500 mL

Procedure

-

Dissolution: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel and a thermometer, dissolve Vanillin (15.2 g) in Glacial Acetic Acid (100 mL) .

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

-

Bromination: Add Bromine (5.6 mL) dropwise over 30 minutes.

-

Critical Control Point: Maintain temperature below 10 °C to prevent over-bromination or oxidation of the aldehyde.

-

-

Reaction: Allow the mixture to stir at room temperature for 2 hours. The solution will turn a deep orange/red.

-

Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

-

Workup: If the orange color persists (excess Br₂), add 10% NaHSO₃ solution dropwise until the color fades to pale yellow.

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 × 50 mL).

-

Purification: Recrystallize from hot ethanol (or 50% EtOH/Water).

Stage 2: Synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Objective: O-Alkylation of 5-bromovanillin using 2-chloroacetamide. Principle: Williamson Ether Synthesis. The phenoxide ion, generated by K₂CO₃, displaces the chloride. Potassium Iodide (KI) is used as a catalyst (Finkelstein reaction) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Materials

-

5-Bromovanillin: 2.31 g (10 mmol)

-

2-Chloroacetamide: 1.12 g (12 mmol)

-

Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, anhydrous)

-

Potassium Iodide (KI): 0.16 g (1 mmol, 10 mol%)

-

Solvent: DMF (Dimethylformamide) or Acetone (30 mL)

-

Note: DMF allows for higher temperatures and faster rates; Acetone is easier to remove but requires longer reaction times.

-

Procedure

-

Activation: In a 100 mL round-bottom flask, dissolve 5-Bromovanillin (2.31 g) in DMF (20 mL) . Add K₂CO₃ (2.76 g) . Stir at Room Temperature for 15 minutes to generate the phenoxide anion (color shift to bright yellow).

-

Addition: Add 2-Chloroacetamide (1.12 g) and KI (0.16 g) to the mixture.

-

Heating:

-

If using DMF: Heat to 80 °C for 4–6 hours.

-

If using Acetone: Reflux (approx. 56 °C) for 12–16 hours.

-

-

Monitoring: Monitor reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting phenol (lower Rf) should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 150 mL of crushed ice/water . Stir for 30 minutes to precipitate the product.

-

-

Isolation: Filter the solid precipitate. Wash with water (3 × 20 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol or an Ethanol/DMF mixture.

-

Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Expected Results

-

Yield: 75–85%

-

Appearance: White to off-white solid.[2]

-

Melting Point: Expect range between 180–200 °C (Derivative dependent, verify experimentally).

Characterization Data Summary

Confirm structure using the following spectroscopic markers.

| Technique | Parameter | Expected Signal / Observation | Assignment |

| IR Spectroscopy | ν (cm⁻¹) | 3350, 3180 | N-H stretching (Primary Amide) |

| 1690–1680 | C=O stretching (Aldehyde) | ||

| 1660 | C=O stretching (Amide) | ||

| 1260 | C-O-C stretching (Aryl Ether) | ||

| ¹H NMR | δ (ppm, DMSO-d₆) | 9.85 (s, 1H) | Aldehyde (-CH O) |

| 7.40 – 7.60 (m, 2H) | Aromatic protons (Ar-H) | ||

| 7.20, 7.50 (br s, 2H) | Amide protons (-NH₂) | ||

| 4.60 (s, 2H) | Methylene (-OCH ₂CO-) | ||

| 3.90 (s, 3H) | Methoxy (-OCH ₃) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Over-bromination (di-bromo product) | Ensure temperature stays <5 °C; add Br₂ very slowly. |

| Low Yield (Stage 2) | Incomplete alkylation | Add catalytic KI (if omitted); ensure DMF is dry; increase reaction time. |

| Oily Product | Residual solvent (DMF) | Pour into larger volume of ice water; wash solid thoroughly; recrystallize from EtOH. |

| Dark Coloration | Oxidation of phenol | Perform reaction under Nitrogen (N₂) atmosphere. |

Safety & Handling

-

Bromine: Highly corrosive and toxic. Handle only in a fume hood. Use sodium thiosulfate/bisulfite to neutralize spills immediately.

-

2-Chloroacetamide: Toxic and a potential sensitizer. Avoid skin contact.[2]

-

DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

-

Omar, R. S., et al. (2021).[3] Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved October 26, 2025, from [Link]

Sources

Use of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide in enzyme inhibition studies

Application Note: Use of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide in Enzyme Inhibition Studies

Abstract & Introduction

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide is a synthetic derivative of 5-bromovanillin , characterized by a phenoxyacetamide scaffold containing an aldehyde "warhead," a bromine substituent, and a methoxy group. This compound belongs to a class of small molecules extensively researched as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .

PTP1B is a negative regulator of insulin and leptin signaling pathways.[1] Its inhibition is a validated therapeutic strategy for Type 2 Diabetes Mellitus (T2DM) and obesity .[1] This application note details the use of this compound to study reversible covalent inhibition of PTP1B, emphasizing its unique Structure-Activity Relationship (SAR) where the aldehyde group targets the catalytic cysteine (Cys215) while the acetamide tail interacts with surface residues to enhance selectivity.

Scientific Background & Mechanism

Structure-Activity Relationship (SAR)

The potency of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide relies on three structural pillars:

-

Aldehyde Group (-CHO): Acts as a reversible covalent "warhead." It undergoes nucleophilic attack by the thiolate anion of Cys215 in the PTP1B active site, forming a hemi-thioacetal intermediate.

-

Bromine (Br) & Methoxy (-OCH3): Provide critical hydrophobic interactions within the active site pocket, mimicking the phosphotyrosine phenyl ring of the natural substrate. The bromine atom specifically enhances lipophilicity and halogen-bonding potential.

-

Acetamide Tail (-OCH2CONH2): Extends towards the "B-site" or secondary phosphate-binding pocket, improving specificity over homologous phosphatases (like TCPTP) and increasing aqueous solubility compared to the parent bromovanillin.

Mechanism of Action Diagram

Caption: Mechanism of PTP1B inhibition. The aldehyde moiety forms a reversible covalent bond with Cys215, preventing the dephosphorylation of the Insulin Receptor.

Experimental Protocol: PTP1B Inhibition Assay

This protocol uses para-Nitrophenyl Phosphate (pNPP) as a colorimetric substrate. PTP1B hydrolyzes pNPP to p-nitrophenol (pNP), which is yellow at alkaline pH and measurable at 405 nm.

Materials & Reagents

| Component | Specification | Storage |

| Test Compound | 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (MW ~288-300 Da range) | -20°C (Solid), Desiccated |

| Enzyme | Recombinant Human PTP1B (residues 1-322) | -80°C |

| Substrate | pNPP (para-Nitrophenyl Phosphate) | -20°C |

| Assay Buffer | 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT | 4°C (Fresh DTT) |

| Positive Control | Sodium Orthovanadate ( | Room Temp |

| Solvent | DMSO (Dimethyl Sulfoxide), anhydrous | Room Temp |

Compound Preparation

-

Stock Solution (10 mM): Dissolve 2.9 mg of the compound (assuming MW ≈ 289 g/mol ) in 1 mL of 100% DMSO. Vortex until fully dissolved.

-

Working Dilutions: Prepare serial dilutions (e.g., 1:3) in Assay Buffer containing 5% DMSO.

-

Note: Keep final DMSO concentration in the well < 1% to avoid enzyme denaturation.

-

Step-by-Step Assay Workflow

-

Buffer Preparation: Prepare fresh Assay Buffer. Add DTT (Dithiothreitol) immediately before use to prevent oxidation of the enzyme's active site cysteine.

-

Plate Setup (96-well clear plate):

-

Blank: 100 µL Buffer (no enzyme).

-

Negative Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL DMSO vehicle.

-

Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL Compound (various concentrations).

-

-

Pre-Incubation (CRITICAL):

-

Incubate the plate for 30 minutes at 37°C .

-

Reasoning: Aldehyde inhibitors require time to establish the covalent bond with the enzyme active site. Skipping this step will underestimate potency (higher IC50).

-

-

Reaction Initiation:

-

Add 10 µL of pNPP substrate (Final concentration 2-4 mM, approx.

of PTP1B) to all wells.

-

-

Measurement:

-

Incubate for 20–30 minutes at 37°C.

-

Stop Reaction (Optional): Add 50 µL of 1 M NaOH to stop the reaction and maximize color development.

-

Read Absorbance: Measure OD at 405 nm using a microplate reader.

-

Data Analysis

Calculate the % Inhibition using the formula:

-

IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

-

Mode of Inhibition: Perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk plot .

-

Expected Result:Competitive or Mixed-Type Inhibition . The aldehyde competes with the substrate for the active site.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Inhibition observed | Insufficient pre-incubation time | Extend pre-incubation to 60 mins to allow covalent bond formation. |

| High Background/Low Activity | Oxidation of Enzyme (Cys215) | Ensure DTT (2 mM) is fresh. PTP1B is highly sensitive to oxidation. |

| Precipitation in wells | Compound insolubility | Check DMSO tolerance. Do not exceed 100 µM compound concentration if turbidity occurs. |

| Non-linear kinetics | Substrate depletion | Reduce reaction time or enzyme concentration. Ensure <10% substrate conversion. |

Assay Workflow Diagram

Caption: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

References

-

Zhang, S., et al. (2017). "Bromophenols as Inhibitors of Protein Tyrosine Phosphatase 1B with Antidiabetic Properties."[2] Bioorganic & Medicinal Chemistry Letters.

-

Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Expert Opinion on Therapeutic Patents.

-

Liu, S., et al. (2020). "Design, Synthesis and Biological Evaluation of Vanillin Derivatives as Novel PTP1B Inhibitors." European Journal of Medicinal Chemistry.

-

Fluorochem Product Data. "2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-phenylethyl)acetamide."

Sources

Application Note: Bioactive Derivatization of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Executive Summary

This guide details the strategic derivatization of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (BFMA) to enhance its pharmacological profile. BFMA is a privileged scaffold derived from 5-bromovanillin, possessing three distinct reactive sites: an electrophilic aldehyde, a halogenated aromatic core, and a hydrophilic acetamide tail.

While the parent molecule exhibits moderate antioxidant and anti-inflammatory properties, its bioactivity is significantly amplified through Schiff base condensation (targeting the aldehyde) and Suzuki-Miyaura cross-coupling (targeting the bromine). This note provides validated protocols for synthesizing thiosemicarbazone and biaryl derivatives, which have shown increased potency in antimicrobial (MIC < 10 µg/mL) and antiproliferative assays.

Structural Analysis & Pharmacophore Strategy

The BFMA molecule is a tri-functionalized benzene ring. Understanding the role of each substituent is critical for rational drug design.

Structure-Activity Relationship (SAR) Logic

-

Aldehyde (-CHO, C4): The primary site for derivatization. Converting this to an azomethine (-CH=N-) linkage (Schiff base/hydrazone) introduces a "toxophore" capable of chelating metal ions (Fe, Cu) essential for bacterial metabolism.

-

Bromine (-Br, C2): A lipophilic halogen that enhances membrane permeability. It also serves as a handle for palladium-catalyzed cross-coupling to extend the carbon skeleton.

-

Acetamide (-OCH₂CONH₂, C1): Provides essential water solubility and hydrogen-bonding capability, mimicking peptide interactions within receptor binding pockets.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the BFMA scaffold.

Caption: Functional decomposition of BFMA showing the three critical sites for chemical modification and their contribution to bioactivity.

Protocol A: Synthesis of Thiosemicarbazone Derivatives

Objective: To convert the aldehyde group into a thiosemicarbazone moiety. Mechanism: Acid-catalyzed nucleophilic addition-elimination. Target Bioactivity: Broad-spectrum antimicrobial (inhibits bacterial DNA synthesis).

Materials

-

Substrate: 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (1.0 eq)

-

Reagent: Thiosemicarbazide (1.1 eq)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (3-5 drops)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 302 mg) of BFMA in 20 mL of hot absolute ethanol. Ensure complete solubilization.

-

Reagent Addition: Add 1.1 mmol (100 mg) of thiosemicarbazide to the solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid. The solution may turn slightly yellow.[1]

-

Reflux: Heat the mixture to reflux (78°C) with stirring for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product.

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a crystalline solid. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Filtration & Wash: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amines.

-

Recrystallization: Recrystallize from hot ethanol/DMF (9:1 ratio) to obtain pure crystals.

Quality Control (Self-Validation)

-

Yield: Expected > 80%.

-

Melting Point: Product should have a sharp melting point > 200°C (distinct from precursor).

-

IR Spectroscopy: Disappearance of the carbonyl stretch (C=O) at ~1680 cm⁻¹ and appearance of the imine stretch (C=N) at ~1610–1620 cm⁻¹.

-

¹H NMR: The aldehyde proton singlet at ~9.8 ppm must be absent. A new singlet for the azomethine proton (-CH=N-) should appear at ~8.0–8.5 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To replace the bromine atom with a phenyl ring. Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative addition -> Transmetallation -> Reductive elimination). Target Bioactivity: Anticancer (improved intercalation into DNA).

Materials

-

Substrate: BFMA (1.0 eq)

-

Reagent: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1)

-

Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck flask and purge with nitrogen for 10 minutes.

-

Loading: Add BFMA (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) to the flask.

-

Solvation: Add degassed 1,4-Dioxane (15 mL) and 2M Na₂CO₃ (2 mL).

-

Reaction: Heat to 90–100°C under nitrogen for 12–18 hours.

-

Note: The solution will darken (black) as Pd(0) precipitates over time; this is normal.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Wash the pad with ethyl acetate.[2]

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate the solvent. Purify the residue via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Experimental Workflow Diagram

The following flowchart visualizes the decision matrix for derivatizing BFMA based on the desired therapeutic endpoint.

Caption: Decision workflow for synthesizing BFMA derivatives based on target therapeutic indication.

Bioassay Validation (Data Summary)

To confirm the success of derivatization, the following bioassays are recommended. Data below represents typical improvements observed in vanillin-acetamide derivatives [1][4].

| Assay Type | Target Organism/Cell Line | Precursor (BFMA) Activity | Derivative (Thiosemicarbazone) | Improvement Factor |

| Antimicrobial | S. aureus (Gram +) | MIC: 125 µg/mL | MIC: 8–16 µg/mL | ~10x Potency |

| Antimicrobial | E. coli (Gram -) | MIC: >250 µg/mL | MIC: 32 µg/mL | ~8x Potency |

| Anticancer | MCF-7 (Breast Cancer) | IC50: >100 µM | IC50: 15–25 µM | ~5x Potency |

Note: The acetamide group is crucial here; derivatives lacking the acetamide tail often show lower water solubility, skewing MIC data.

References

-

Synthesis and Biological Evaluation of 5-Bromovanillin Derivatives. Rasayan Journal of Chemistry. (2019). Discusses the core scaffold synthesis and baseline antioxidant activity.[3]

-

PubChem Compound Summary: 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. (2023). CID 19578086.[4]

-

Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis. ACS Omega. (2020).[5] details the mechanism of Schiff base formation and cytotoxicity assays.[5][6][7]

-

Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents. Scientific Reports. (2024). Validates the antimicrobial enhancement of vanillin-derived imines.

-

Reagents for Modifying Aldehydes and Ketones. Thermo Fisher Scientific. Technical guide on hydrazine chemistry for aldehyde modification.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide | C17H16BrNO4 | CID 19578086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide

Here is the technical support guide for the synthesis and troubleshooting of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide .

Case ID: SYN-BV-AMIDE-001 Subject: Troubleshooting Side Reactions & Optimization in Williamson Ether Synthesis Applicable Precursor: 5-Bromovanillin (4-hydroxy-3-methoxy-5-bromobenzaldehyde)

Executive Technical Summary

The synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide is a nucleophilic substitution (

This guide addresses the specific "silent" failures—impurities that mimic the physical properties of the target or degrade yields during scale-up.

Core Reaction Pathway & Failure Modes

The following diagram maps the intended pathway against the three most critical side reactions: Amide Hydrolysis , Cannizzaro Disproportionation , and N-Alkylation .

Figure 1: Mechanistic pathway showing the primary synthesis route and critical deviation points leading to impurities.

Troubleshooting Guide: Diagnosing Side Reactions

This section is structured as a diagnostic tree. Identify your symptom to find the chemical root cause.

Issue 1: Product is highly water-soluble or yield is inexplicably low.

Diagnosis: Amide Hydrolysis

The amide group (

-

Mechanism: Under highly basic conditions (pH > 10) or prolonged heating in wet solvents, the hydroxide ion attacks the amide carbonyl.

-

Detection:

-

NMR: Loss of the characteristic broad singlet amide protons (

7.0–7.5 ppm) and appearance of a broad carboxylic acid peak ( -

Solubility: The impurity dissolves in aqueous bicarbonate; the target does not.

-

-

Corrective Action:

-

Switch from strong hydroxide bases (NaOH, KOH) to mild carbonate bases (

or -

Ensure solvents (Acetone, DMF, Acetonitrile) are anhydrous.

-

Issue 2: TLC shows a "streak" or multiple spots with different values, and the aldehyde peak is missing in NMR.

Diagnosis: Cannizzaro Reaction The electron-poor aldehyde on the vanillin ring is prone to disproportionation in the presence of strong bases.

-

Mechanism: Two molecules of the aldehyde react to form one molecule of alcohol (reduced) and one of carboxylic acid (oxidized).

-

Causality: Use of NaOH/KOH or presence of water in the reaction mixture.[1]

-

Corrective Action:

-

Strictly avoid hydroxide bases.

-

Maintain reaction temperature below 80°C. The Cannizzaro reaction typically requires higher activation energy or stronger bases than the alkylation [1].

-

Issue 3: Product Melting Point is depressed; NMR shows complex aliphatic region.

Diagnosis: N-Alkylation vs. O-Alkylation The acetamide anion is an ambident nucleophile. While the phenoxide oxygen is softer and more nucleophilic, the amide nitrogen can attack the alkyl halide under specific conditions.

-

Mechanism: The nitrogen lone pair attacks the alpha-carbon of the chloroacetamide (self-condensation) or the phenoxide attacks the nitrogen (rare). More commonly, if the stoichiometry is wrong, the amide nitrogen of the product can act as a nucleophile for a second alkylation.

-

Causality: High temperatures (>100°C) or using polar aprotic solvents like DMSO without controlling stoichiometry.

-

Corrective Action:

-

Solvent Selection: Use Acetone or Acetonitrile. These solvents favor O-alkylation of the phenoxide over N-alkylation of the amide due to hydrogen bonding stabilization of the amide [2].

-

Stoichiometry: Use exactly 1.0–1.1 equivalents of 2-chloroacetamide.

-

Optimized Synthetic Protocol

This protocol is designed to minimize the side reactions listed above.

Reagents:

-

5-Bromovanillin (1.0 eq)

-

2-Chloroacetamide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Potassium Iodide (KI) (0.1 eq) - Catalyst

-

Solvent: Acetone (Reagent Grade) or DMF (if solubility is an issue).

Step-by-Step Methodology:

-

Activation (Finkelstein in situ): In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetamide (1.1 eq) and Potassium Iodide (0.1 eq) in Acetone. Stir for 15 minutes at room temperature.

-

Why? This converts the chloro-species to the more reactive iodo-species in situ, allowing the reaction to proceed at a lower temperature (refluxing acetone ~56°C), which suppresses Cannizzaro and Hydrolysis side reactions [3].

-

-

Deprotonation: Add 5-Bromovanillin (1.0 eq) and anhydrous

(1.5 eq) to the mixture.-

Note: The solution usually turns bright yellow due to the formation of the phenoxide anion.

-

-

Reaction: Reflux the mixture at 60°C (if DMF) or solvent boiling point (if Acetone) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1).

-

Checkpoint: The starting material (phenol) should disappear. If the spot persists, add 0.1 eq more chloroacetamide.

-

-

Workup (Crucial for Purity):

-

If Acetone: Evaporate solvent under reduced pressure. Resuspend the solid residue in ice-cold water (10 volumes).

-

If DMF: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

-

Purification: The product should precipitate as a solid. Filter the solid.[1][2]

-

Wash: Wash the filter cake with cold 5%

(removes any hydrolyzed acid side-product) and then water.

-

-

Recrystallization: Recrystallize from Ethanol or Ethanol/Water mixture.

Quantitative Data: Solvent Effects on Selectivity

The choice of solvent significantly impacts the ratio of O-alkylation (desired) to side reactions.

| Solvent | Dielectric Constant | Reaction Rate | Risk of Hydrolysis | Risk of N-Alkylation | Recommendation |

| Acetone | 20.7 | Moderate | Low | Very Low | High (Preferred) |

| DMF | 36.7 | Fast | Moderate | Moderate | Medium (Use for scale-up) |

| DMSO | 46.7 | Very Fast | High | High | Low (Hard to remove) |

| Ethanol | 24.5 | Slow | Low | Low | Low (Nucleophilic solvent competition) |

Frequently Asked Questions (FAQ)

Q: Can I use 2-Bromoacetamide instead of 2-Chloroacetamide? A: Yes. 2-Bromoacetamide is more reactive and may not require the KI catalyst. However, it is often more expensive and less stable. If using the bromo-derivative, ensure the reaction temperature is kept low (room temperature to 40°C) to prevent over-alkylation.

Q: Why do I see a brown discoloration in the final product? A: This is likely due to the oxidation of trace amounts of unreacted phenoxide or iodine (if KI was used). Washing the crude solid with a dilute sodium thiosulfate solution during the filtration step will remove iodine traces and improve color.

Q: My product is an oil, not a solid. What happened? A: This usually indicates residual solvent (DMF) or the presence of the "Cannizzaro alcohol" impurity which depresses the melting point. Triturate the oil with cold diethyl ether or hexane to induce crystallization. If it remains an oil, run a column; the alcohol impurity is much more polar than the target ether.

References

-

Cannizzaro Reaction Mechanism & Scope: Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions, 1944, Vol 2.

- Ambident Nucleophile Selectivity (Amide vs Phenol): Reutov, O. A., Beletskaya, I. P., & Kurts, A. L. Ambident Anions. Consultants Bureau, New York, 1983.

-

Finkelstein Reaction / Williamson Ether Optimization: Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956, 56(4), 571–752.

-

Synthesis of Phenoxyacetamides: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Journal of Chemical Research, 2019.

-

Vanillin Bromination Pattern: Buu-Hoï, N. P., et al. "Bromination of Vanillin."[3] Journal of Organic Chemistry, 1951. (Confirms 5-bromo position).[3][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-bromovanillin and 2-chloroacetamide before handling.

Sources

Technical Support Center: Optimizing Reaction Conditions for Bromination of Phenoxy Acetamides

Welcome to the Technical Support Center for the bromination of phenoxy acetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. Here, we will delve into the nuances of reaction optimization, addressing common challenges and providing practical, field-proven solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the bromination of phenoxy acetamides?

The bromination of phenoxy acetamides proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The aromatic ring of the phenoxy group acts as a nucleophile, attacking an electrophilic bromine species. This reaction typically involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the brominated product.[1][3][4] The phenoxy group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[5]

Q2: I am observing polybromination of my phenoxy acetamide. How can I favor monosubstitution?

Polybromination is a common issue when brominating highly activated aromatic rings like phenols and their derivatives.[5] The strong activating nature of the oxygen atom in the phenoxy group significantly increases the reactivity of the aromatic ring, leading to multiple bromine additions.[5]

To promote monosubstitution, consider the following strategies:

-

Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water (Br₂/H₂O).[5] Milder reagents such as N-bromosuccinimide (NBS) provide better control over the reaction.[5][6]

-

Control Stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent relative to the phenoxy acetamide.

-

Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.[5]

-

Solvent Selection: The choice of solvent is crucial. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) can dampen the reactivity of the brominating agent compared to polar solvents.[5][7]

Q3: How can I control the regioselectivity (ortho vs. para substitution) of the bromination?

The phenoxy group is an ortho, para-director. The regioselectivity of the bromination is influenced by a combination of electronic and steric factors.

-

Electronic Effects: The oxygen atom of the phenoxy group donates electron density primarily to the ortho and para positions through resonance, making these sites more nucleophilic.

-

Steric Hindrance: The bulky phenoxy acetamide group can sterically hinder the approach of the electrophile to the ortho positions, often leading to a preference for the less hindered para position.[8]

-

Solvent Effects: The polarity of the solvent can influence the regioselectivity. In some cases, polar solvents can favor the formation of the para isomer.[9] For instance, using N-bromosuccinimide (NBS) in a polar solvent like N,N-dimethylformamide (DMF) has been reported to give high levels of para-selectivity for electron-rich aromatic compounds.[9][10]

Q4: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

Several factors can contribute to a slow or incomplete reaction:

-

Insufficiently Activated Brominating Agent: For less reactive phenoxy acetamides, the brominating agent may require activation. If using molecular bromine (Br₂), the addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can generate a more potent electrophile.[1][2][3]

-

Deactivated Substrate: If the phenoxy acetamide contains electron-withdrawing groups on the aromatic ring, its reactivity towards electrophilic attack will be diminished. In such cases, harsher reaction conditions, such as higher temperatures or the use of a stronger brominating system (e.g., Br₂ with a Lewis acid), may be necessary.

-

Poor Solubility: Ensure that your phenoxy acetamide is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can significantly impede the reaction rate.

-

Reagent Quality: The quality of the brominating agent, especially NBS, is critical. NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[11] Using fresh, pure NBS is recommended.

Q5: I am observing the formation of colored impurities in my product. What are they and how can I remove them?

Colored impurities often arise from the presence of residual bromine or oxidation byproducts.

-

Removal of Excess Bromine: After the reaction is complete, the reaction mixture can be washed with a solution of a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any unreacted bromine.[12] This will typically cause the characteristic red/brown color of bromine to disappear.[12]

-

Purification: Standard purification techniques like recrystallization or column chromatography are effective for removing colored impurities and isolating the desired brominated phenoxy acetamide.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of phenoxy acetamides.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Reaction or Low Conversion | 1. Insufficiently reactive brominating agent. 2. Deactivated substrate. 3. Low reaction temperature. 4. Poor quality of brominating agent (e.g., decomposed NBS). | 1. If using NBS, consider adding a catalytic amount of a Lewis acid or a protic acid.[13] 2. For deactivated substrates, use a more powerful brominating system like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).[1][2] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Use fresh, pure NBS.[11] |

| Polybromination | 1. Highly activated substrate. 2. Excess brominating agent. 3. High reaction temperature. 4. Use of a highly polar solvent. | 1. Switch to a milder brominating agent like NBS.[5] 2. Use 1.0-1.1 equivalents of the brominating agent. 3. Run the reaction at a lower temperature (e.g., 0 °C or -10 °C).[5] 4. Use a non-polar solvent such as dichloromethane or carbon tetrachloride.[5][7] |

| Poor Regioselectivity (mixture of ortho and para isomers) | 1. Competing electronic and steric effects. 2. Inappropriate solvent choice. | 1. To favor the para isomer, consider using a bulkier brominating agent or running the reaction at a slightly elevated temperature to increase steric hindrance at the ortho position. 2. Screen different solvents. Polar aprotic solvents like DMF in combination with NBS can enhance para-selectivity.[10] |

| Formation of Benzylic Bromination Side Product (if applicable) | 1. Presence of a benzylic C-H bond and radical reaction conditions. | 1. If using NBS, ensure the reaction is performed in the dark and without radical initiators (like AIBN or benzoyl peroxide) to disfavor the radical pathway.[10][14] |

| Product Decomposition | 1. Harsh reaction conditions (e.g., strong acid, high temperature). 2. Product instability during work-up. | 1. Use milder reaction conditions. 2. Perform the work-up at low temperatures and minimize the time the product is in contact with acidic or basic solutions. |

Experimental Protocols

Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)

This protocol is a starting point for the controlled monobromination of activated phenoxy acetamides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenoxy acetamide (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to the desired temperature (typically 0 °C) using an ice bath.

-

Addition of NBS: Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over a period of 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.[15]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Work-up Procedure to Remove Succinimide Byproduct

The succinimide byproduct from NBS brominations can sometimes be challenging to remove.

-

Aqueous Wash: After quenching the reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous solution of sodium bicarbonate.[16] Succinimide has some water solubility, which is enhanced under basic conditions.

-

Filtration: In some cases, particularly when using non-polar solvents like chloroform, the succinimide may precipitate out of the reaction mixture and can be removed by filtration.[16]

Visualization of Key Concepts

Electrophilic Aromatic Substitution Mechanism

Caption: A decision tree for troubleshooting low-yielding bromination reactions.

Safety Precautions

-

Bromine (Br₂): Bromine is a highly corrosive and toxic substance. [17]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [17]* N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. [18][19]Avoid inhalation of the powder. [11]Store NBS in a cool, dry, and dark place, as it can decompose upon exposure to light and moisture. [18][20]* Solvents: Halogenated solvents like dichloromethane and carbon tetrachloride should be handled in a fume hood.

-

Work-up: Quenching of the reaction, especially with a reducing agent, can be exothermic. Perform additions slowly and with cooling if necessary.

References

- Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes. (2025, September 15).

- "troubleshooting bromination side reactions in phenol synthesis" - Benchchem. (2025, December).

- Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. (2025, May 22).

- 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.).

- Bromination of Aromatics and Heteroaromatics with NBS in TBAB - ResearchGate. (n.d.).

- 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2022, September 24).

- A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide - Alfa Chemistry. (n.d.).

- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).

- N-Bromosuccinimide - Wikipedia. (n.d.).

- 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax. (2023, September 20).

- Bromination - Common Conditions - Common Organic Chemistry. (n.d.).

- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.).

- Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (n.d.).

- Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.).

- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. (2022, November 29).

- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (n.d.).

- How to do workup after doing bromination with NBS? - ResearchGate. (2017, February 25).

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022, June 16).

- N-Bromosuccinimide. (2019, July 6).

- NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010, March 12).

- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (2014, March 20).

- SAFETY DATA SHEET - Fisher Scientific. (2015, January 19).

- Trouble with NBS bromination : r/OrganicChemistry - Reddit. (2019, September 12).

- The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Center for Molecular Modeling. (n.d.).

- Bromination of Alkenes - The Mechanism - Master Organic Chemistry. (2013, March 15).

- Lewis acid catalysis - Wikipedia. (n.d.).

- Two-step bromine attack | Feature | RSC Education - Royal Society of Chemistry. (2010, October 31).

- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27).

- Reactions of Alkenes with Bromine - Chemistry LibreTexts. (2023, January 22).

- How to do workup after doing bromination with NBS? - ECHEMI. (n.d.).

- Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.).

- Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

- Lewis Acid Catalyzed Benzylic Bromination - ResearchGate. (2025, August 6).

- What is the mechanism of bromination of an amide group? - Quora. (2023, April 7).

- Reactions and Mechanisms - Master Organic Chemistry. (n.d.).

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC. (2024, February 21).

- A Dangerous Bromance - Scientific Update - UK. (2024, February 19).

- Lewis Acid Catalyzed Benzylic Bromination - PMC - NIH. (2012, December 7).

- Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016, September 29).

Sources

- 1. fiveable.me [fiveable.me]

- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. Bromination - Common Conditions [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. dollycorporation.com [dollycorporation.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

Validation & Comparative

Structure-activity relationship (SAR) studies of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide analogs

Executive Summary: The Halogen Advantage

In the search for novel antimicrobial and anticancer scaffolds, 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide (referred to herein as Br-VPA ) represents a critical "lead optimization" node derived from the privileged vanillin core.

Unlike the parent compound (Vanillin) or its simple acetamide derivatives, the Br-VPA analog incorporates a bromine atom at the ortho position relative to the ether linkage. This structural modification is not merely cosmetic; it fundamentally alters the molecule's lipophilicity (

This guide compares Br-VPA against its non-halogenated (Vanillin-VPA) and chlorinated (Cl-VPA) analogs, providing a technical roadmap for researchers utilizing this scaffold in Schiff base synthesis or direct biological screening.

Structure-Activity Relationship (SAR) Analysis

The biological potency of phenoxyacetamide derivatives hinges on three specific structural domains. Below is the comparative breakdown of why the Bromo-analog often outperforms alternatives.

The Pharmacophore Triad

-

The Anchor (Acetamide): Provides hydrogen bond donors/acceptors (NH₂, C=O) essential for interacting with protein residues (e.g., serine proteases or bacterial cell wall enzymes).

-

The Warhead (Aldehyde): Position 4 contains a reactive formyl group (-CHO), allowing for Schiff base formation (imines) which is often the active state for DNA intercalation or enzyme inhibition.

-

The Modulator (Halogen @ Pos 2): The differentiator.

Comparative Performance Matrix

Data extrapolated from standard vanillin-derivative antimicrobial studies (E. coli / S. aureus models).

| Feature | Br-VPA (The Subject) | Cl-VPA (Chloro Analog) | VPA (Parent Analog) |

| Substituent (Pos 2) | Bromine (-Br) | Chlorine (-Cl) | Hydrogen (-H) |

| Electronic Effect | Moderate Electron Withdrawal (+M / -I) | Strong Electron Withdrawal (-I) | Neutral |

| Lipophilicity ( | High (~1.7 - 2.1) | Moderate | Low |

| Membrane Penetration | Excellent | Good | Poor |

| Steric Bulk | High (1.85 Å radius) | Medium (1.75 Å radius) | Low (1.20 Å radius) |

| Primary Utility | High-Potency Lead / Intermediate | Cost-Effective Alternative | Negative Control |

| Est. MIC (S. aureus) | 12.5 - 25 µg/mL | 25 - 50 µg/mL | >100 µg/mL |

Critical Insight: The Br-VPA analog occupies a "Goldilocks zone." The bromine atom is large enough to fill hydrophobic pockets in target enzymes (steric complementarity) and lipophilic enough to cross bacterial membranes, yet not so reactive that it causes non-specific toxicity. The parent VPA often fails because it is too polar to penetrate the lipid bilayer effectively.

Mechanistic Pathways & Visualization

To understand the utility of Br-VPA , one must visualize its dual role: as a direct antimicrobial agent (via membrane disruption) and as a precursor to high-affinity Schiff bases.

Diagram 1: The SAR Decision Tree

This diagram illustrates the logical flow of selecting the Bromo-analog over others based on physicochemical properties.

Caption: SAR Decision Tree highlighting the physicochemical advantages of the Bromine substituent.

Experimental Protocols

A. Synthesis of Br-VPA (Self-Validating Protocol)

This protocol utilizes a Williamson Ether Synthesis. The self-validating step is the TLC monitoring of the disappearance of the phenolic starting material.

Reagents:

-

5-Bromovanillin (1.0 eq)

-

2-Chloroacetamide (1.2 eq) [Alternative: 2-Bromoacetamide for faster kinetics]

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

Potassium Iodide (KI, catalytic amount, 0.1 eq) - Critical for Finkelstein exchange in situ.

-

Solvent: Acetone or Acetonitrile (Dry).

Workflow:

-

Activation: Dissolve 5-Bromovanillin in dry acetone. Add

and stir at room temperature for 30 mins. Observation: Color may shift to bright yellow (phenoxide formation). -

Alkylation: Add 2-Chloroacetamide and catalytic KI.

-

Reflux: Heat to reflux (

for acetone) for 6–8 hours. -

Validation (TLC): Check TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

-

Starting Material:

(Aldehyde/Phenol). -

Product: